6-(3-phenylpropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
説明
特性
IUPAC Name |
4-(2-methylphenyl)-6-(3-phenylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-15-8-5-6-12-17(15)20-19-18(23-22(27)24-20)14-25(21(19)26)13-7-11-16-9-3-2-4-10-16/h2-6,8-10,12,20H,7,11,13-14H2,1H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNXGMMFBXTGOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CN(C3=O)CCCC4=CC=CC=C4)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
科学的研究の応用
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. Research indicates that it may exhibit anti-cancer properties by inhibiting certain pathways involved in tumor growth. For instance, studies have shown that derivatives of tetrahydropyrrolo[3,4-d]pyrimidine compounds can act as inhibitors of kinases involved in cancer progression .
Neuropharmacology
There is emerging evidence that this compound may influence neurotransmitter systems. Its structural analogs have been studied for their effects on serotonin and dopamine receptors, suggesting potential applications in treating neuropsychiatric disorders such as depression and schizophrenia . The modulation of these receptors could lead to the development of novel antidepressants or antipsychotic medications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related pyrrolopyrimidine compounds. The ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes presents opportunities for developing new antibiotics . The specific mechanism of action for 6-(3-phenylpropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione in combating resistant strains of bacteria is an area of ongoing research.
Agricultural Applications
Given the increasing need for sustainable agricultural practices, research into the use of this compound as a biopesticide has gained traction. Its efficacy against specific pests and pathogens could provide an environmentally friendly alternative to conventional pesticides . Preliminary results suggest that it may disrupt metabolic pathways in pests without harming beneficial insects.
Case Studies
類似化合物との比較
Structural Analogs with Varying Aryl Substituents
Analogs with Modified Alkyl Chains
Key Insight : The 3-phenylpropyl chain in the target compound likely improves lipophilicity and target engagement compared to shorter or polar chains .
Functional Comparison: Neutrophil Elastase Inhibition
Key Insight: While cyanophenyl analogs exhibit higher potency, the o-tolyl group in the target compound may reduce off-target interactions due to moderate steric bulk .
Photophysical and Spectroscopic Comparisons
- MLCT Absorption/Emission : The o-tolyl group in platinum complexes (e.g., [Pt{4-(o-tolyl)isqbipy}Cl]SbF6) causes blue-shifted MLCT bands (362–393 nm) compared to terpyridine analogs, indicating a higher-energy LUMO .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
Synthesis optimization requires systematic evaluation of reaction parameters:
- Precursor Selection : Use fluorinated aromatic compounds (e.g., 3-fluorophenyl derivatives) and pyrimidine-based intermediates to ensure structural fidelity .
- Reaction Conditions :
- Temperature : Maintain 80–100°C during cyclization to minimize side reactions .
- Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to achieve >95% purity .
Key Metrics : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate) and confirm purity via HPLC (C18 column, 90:10 acetonitrile/water) .
Basic: What analytical techniques are critical for structural characterization?
Answer:
A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ expected ~420–430 Da) .
- X-ray Crystallography : Resolve fused pyrrolo-pyrimidine ring conformation and substituent geometry .
Basic: How can solubility and formulation challenges be addressed for in vitro studies?
Answer:
- Solubility Screening : Test in DMSO (primary stock) and dilute into aqueous buffers (PBS, pH 7.4) with surfactants (e.g., 0.1% Tween-80) .
- Co-solvents : Use cyclodextrins (e.g., β-CD at 10 mM) to enhance solubility in biological assays .
- Stability : Store lyophilized powder at –20°C; avoid repeated freeze-thaw cycles to prevent degradation .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound?
Answer:
SAR studies involve:
- Substituent Variation :
- Biological Assays :
Advanced: How can computational modeling guide the design of derivatives with improved target specificity?
Answer:
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with target enzymes (e.g., PARP1 or dopamine receptors). Focus on hydrogen bonding (e.g., pyrimidine-dione carbonyl groups) and π-π stacking (aromatic substituents) .
- Quantum Chemical Calculations : Optimize substituent geometry at the B3LYP/6-31G* level to predict electronic effects on binding .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes in physiological conditions .
Advanced: How should researchers resolve contradictions in reported bioactivity data?
Answer:
Contradictions often arise from assay variability or structural impurities:
- Assay Standardization :
- Batch Analysis : Compare HPLC purity (>98% vs. <95%) and confirm via LC-MS to rule out degradants .
- Meta-Analysis : Aggregate data from structurally similar compounds (e.g., 6-allyl derivatives) to identify trends in bioactivity .
Advanced: What experimental approaches identify biological targets for this compound?
Answer:
- Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose; elute bound proteins from cell lysates for identification via LC-MS/MS .
- Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., DNA repair or apoptosis) .
- Competitive Binding Assays : Use radiolabeled probes (e.g., [3H]-SCH23390 for dopamine receptors) to quantify displacement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
